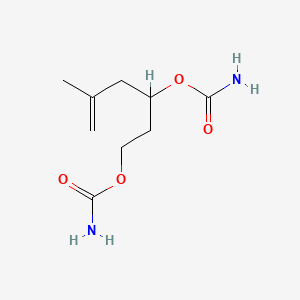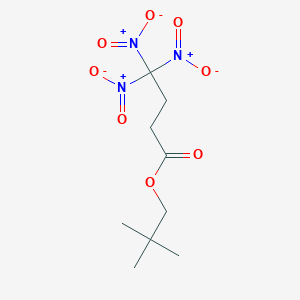
N,N-Didecyl-N-methyldecan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltri(decyl)ammonium Bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valued for its role in the synthesis of nanoparticles, as well as its antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyltri(decyl)ammonium Bromide can be synthesized through the reaction of decyl bromide with trimethylamine. The reaction typically occurs in an alcoholic solution at elevated temperatures. The process involves the nucleophilic substitution of the bromide ion by the trimethylamine, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of Methyltri(decyl)ammonium Bromide involves the bromination of decyl alcohol to produce decyl bromide, which is then reacted with trimethylamine. The reaction is carried out in a controlled environment to ensure high yield and purity. The final product is often recrystallized to remove impurities and achieve the desired quality.
化学反応の分析
Types of Reactions
Methyltri(decyl)ammonium Bromide primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reaction is typically carried out in an alcoholic solvent at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would result in the formation of a new quaternary ammonium compound, while oxidation could lead to the formation of various oxidized derivatives.
科学的研究の応用
Methyltri(decyl)ammonium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell lysis and DNA extraction protocols due to its ability to disrupt cell membranes.
Medicine: Its antimicrobial properties make it useful in the formulation of disinfectants and antiseptics.
Industry: It is used in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
作用機序
The mechanism of action of Methyltri(decyl)ammonium Bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents. This property is particularly useful in applications such as DNA extraction and antimicrobial formulations. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.
類似化合物との比較
Similar Compounds
Dodecyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium Bromide: Known for its use in DNA extraction and as an antiseptic.
Tetradecyltrimethylammonium Bromide: Used in similar applications as Methyltri(decyl)ammonium Bromide but with different chain lengths affecting its properties.
Uniqueness
Methyltri(decyl)ammonium Bromide is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic interactions. This makes it particularly effective in applications requiring membrane disruption and surfactant properties. Its ability to form stable micelles and interact with a wide range of substances sets it apart from other similar compounds.
特性
CAS番号 |
26305-24-8 |
|---|---|
分子式 |
C31H66BrN |
分子量 |
532.8 g/mol |
IUPAC名 |
tris-decyl(methyl)azanium;bromide |
InChI |
InChI=1S/C31H66N.BrH/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3;/h5-31H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
ZPGHXWXGZYDCEI-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




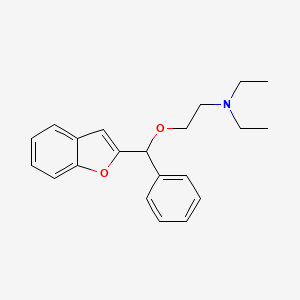
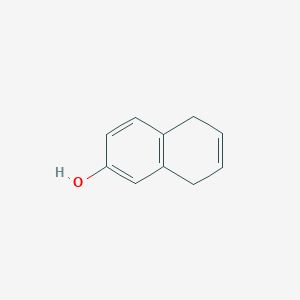
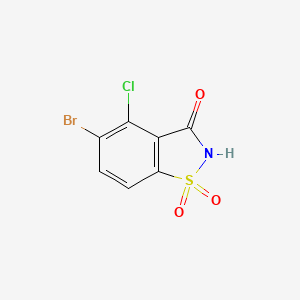
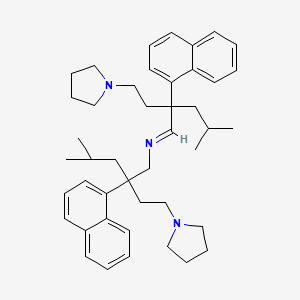
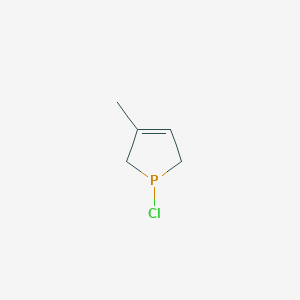


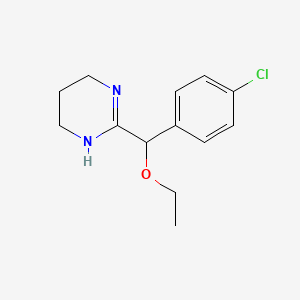
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
